molecular formula C8H18N2O B13148736 4-Amino-2-(pyrrolidin-2-YL)butan-2-OL

4-Amino-2-(pyrrolidin-2-YL)butan-2-OL

Cat. No.: B13148736
M. Wt: 158.24 g/mol
InChI Key: OSVJOBAFBAFCQN-UHFFFAOYSA-N
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Description

4-Amino-2-(pyrrolidin-2-yl)butan-2-ol is an organic compound with the molecular formula C8H18N2O It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyrrolidin-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-Amino-2-(pyrrolidin-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(pyrrolidin-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Prolinol: Contains a pyrrolidine ring with a hydroxyl group.

    Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.

Uniqueness

4-Amino-2-(pyrrolidin-2-yl)butan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which can significantly influence its chemical reactivity and biological activity

Biological Activity

4-Amino-2-(pyrrolidin-2-YL)butan-2-OL, also known as a pyrrolidine derivative, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the amino group and hydroxyl groups enhances its ability to interact with biological targets.

The mechanism of action involves the compound's interaction with specific receptors or enzymes, acting as a ligand that can modulate biological pathways. This modulation can lead to various effects depending on the target involved .

Antibacterial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Bacteria MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0046
Pseudomonas aeruginosa0.012

These results indicate potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with rapid bactericidal effects observed within hours of exposure .

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for its antifungal capabilities. A comparative analysis showed that the compound exhibited moderate antifungal activity against various fungal strains.

Antifungal Efficacy Table

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound may serve as a potential candidate for antifungal drug development .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Case Study: Cytotoxicity Assessment

In an experiment involving A549 human lung adenocarcinoma cells, the compound was tested alongside established chemotherapeutics:

Compound Viability (%)
Control (Untreated)100
Cisplatin65
This compound70

The results indicate that while the compound has some cytotoxic effects, it is less potent than cisplatin but still shows promise for further development .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

4-amino-2-pyrrolidin-2-ylbutan-2-ol

InChI

InChI=1S/C8H18N2O/c1-8(11,4-5-9)7-3-2-6-10-7/h7,10-11H,2-6,9H2,1H3

InChI Key

OSVJOBAFBAFCQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1CCCN1)O

Origin of Product

United States

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